molecular formula C5H5BrN2O B1592317 5-Bromo-3-methylpyrazin-2-ol CAS No. 100047-56-1

5-Bromo-3-methylpyrazin-2-ol

Cat. No.: B1592317
CAS No.: 100047-56-1
M. Wt: 189.01 g/mol
InChI Key: RNHAEGVBHQSLFS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-methylpyrazin-2-ol typically involves the bromination of 3-methylpyrazin-2-ol. One common method includes the reaction of 3-methylpyrazin-2-ol with N-bromosuccinimide (NBS) in anhydrous dimethylformamide (DMF) at 0°C, followed by warming to room temperature and stirring overnight .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-3-methylpyrazin-2-ol can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base and a suitable solvent.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride may be used, depending on the desired transformation.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines would yield corresponding amine derivatives of this compound.

Mechanism of Action

The specific mechanism of action of 5-Bromo-3-methylpyrazin-2-ol is not well-documented. its biological activity is likely related to its ability to interact with various molecular targets, such as enzymes or receptors, through its pyrazine ring and substituents. The bromine atom and methyl group may influence its binding affinity and specificity .

Comparison with Similar Compounds

    3-Methylpyrazin-2-ol: Lacks the bromine atom, which may result in different reactivity and biological activity.

    5-Bromo-2-methylpyrazine: Similar structure but with different substitution pattern, potentially leading to different chemical and biological properties.

    5-Bromo-3-chloropyrazin-2-ol: Contains a chlorine atom instead of a methyl group, which may affect its reactivity and applications.

Uniqueness: 5-Bromo-3-methylpyrazin-2-ol is unique due to the specific combination of a bromine atom and a methyl group on the pyrazine ring.

Properties

IUPAC Name

5-bromo-3-methyl-1H-pyrazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN2O/c1-3-5(9)7-2-4(6)8-3/h2H,1H3,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNHAEGVBHQSLFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CNC1=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10608399
Record name 5-Bromo-3-methylpyrazin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10608399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100047-56-1
Record name 5-Bromo-3-methylpyrazin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10608399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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